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  • Product: Ethyl 2-(1-ureidocyclohexyl)acetate
  • CAS: 2034573-53-8

Core Science & Biosynthesis

Foundational

Whitepaper: In Vitro Mechanistic Profiling of Ethyl 2-(1-ureidocyclohexyl)acetate and its Pharmacophore Derivatives

Executive Summary & Structural Rationale Ethyl 2-(1-ureidocyclohexyl)acetate (CAS No. 2034573-53-8) is a highly specialized synthetic building block utilized in the development of advanced neurotherapeutics[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Ethyl 2-(1-ureidocyclohexyl)acetate (CAS No. 2034573-53-8) is a highly specialized synthetic building block utilized in the development of advanced neurotherapeutics[1]. While the ethyl ester itself acts as an inert precursor in standard in vitro assays, its structural core—the ureidocyclohexyl moiety —is a critical pharmacophore[1]. When integrated into lead compounds, this moiety drives potent in vitro mechanisms of action, specifically in modulating the actin cytoskeleton and attenuating neuroinflammation[2].

As drug development professionals, we must evaluate this compound not as a standalone drug, but as the functional engine of a broader class of neuro-modulators (such as the first-in-class cofilin inhibitor, SZ-3)[3]. The mechanistic efficacy of the ureidocyclohexyl group relies on two structural pillars:

  • Hydrogen Bonding Network: The urea linkage (-NH-CO-NH-) acts as a dual hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within the hydrophilic pockets of target kinases and cytoskeletal proteins[3].

  • Steric and Hydrophobic Fit: The cyclohexane ring provides a bulky, lipophilic shield that enhances membrane permeability and optimally occupies hydrophobic sub-pockets to prevent off-target enzymatic degradation[3].

Core Mechanism of Action: Cofilin Inhibition & Cytoskeletal Dynamics

In the context of hemorrhagic brain injury, neuroinflammation is heavily driven by the overactivation of microglial cells. This activation requires rapid cytoskeletal rearrangement, governed by the actin-severing protein cofilin [4].

Under pro-inflammatory stimulation (e.g., via Lipopolysaccharide [LPS] or Thrombin), unphosphorylated (active) cofilin binds to F-actin, causing rapid depolymerization into G-actin monomers[4]. This severing action facilitates microglial migration to the injury site and promotes the nuclear translocation of NF-κB, triggering a cytokine storm[4].

The Ureidocyclohexyl Intervention: Derivatives synthesized from the Ethyl 2-(1-ureidocyclohexyl)acetate core act by directly binding to cofilin, sterically hindering its ability to sever F-actin[3]. This interaction forces cofilin into its inactive, phosphorylated state (phosphocofilin). By stabilizing the F-actin matrix, the pharmacophore halts microglial migration and suppresses the downstream release of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO)[2].

G LPS LPS / Thrombin (Pro-inflammatory Stimulus) Microglia Microglial Activation (HMC-3 Cells) LPS->Microglia Cofilin Active Cofilin (Unphosphorylated) Microglia->Cofilin FActin F-Actin Depolymerization (Cytoskeletal Dynamics) Cofilin->FActin NFkB NF-κB Translocation & TNF-α Release FActin->NFkB Inhibition Suppressed Migration & Neuroinflammation NFkB->Inhibition Attenuated by Inhibitor Ureido Ureidocyclohexyl Derivative (Pharmacophore) Ureido->Cofilin Inhibits Severing PhosphoCofilin Phosphocofilin (Inactive State) Ureido->PhosphoCofilin Promotes Phosphorylation PhosphoCofilin->Inhibition

Fig 1: Ureidocyclohexyl-mediated modulation of the Cofilin/F-Actin signaling pathway.

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro mechanism of action of ureidocyclohexyl derivatives, we employ a self-validating system. A cell-free assay is first used to prove direct target engagement, which is then functionally validated by a live-cell phenotypic assay[3].

Protocol A: Cell-Free F-Actin Depolymerization Assay (Target Engagement)

Causality: This assay isolates the cofilin-actin interaction from cellular transcription, proving that the ureidocyclohexyl moiety directly inhibits cofilin's mechanical severing ability rather than acting via off-target upstream receptors[3].

  • Actin Polymerization: Polymerize monomeric G-actin (4 μM) into F-actin using a physiological polymerization buffer (50 mM KCl, 2 mM MgCl₂, 1 mM ATP) for 1 hour at room temperature.

  • Compound Pre-incubation: Incubate recombinant human cofilin (2 μM) with the ureidocyclohexyl derivative (10 μM) or a DMSO vehicle control for 30 minutes to establish steady-state binding.

  • Severing Reaction: Combine the treated cofilin with the polymerized F-actin pool and incubate for exactly 60 minutes.

  • Physical Partitioning: Perform ultracentrifugation at 100,000 × g for 30 minutes. This critical step physically separates intact F-actin (insoluble pellet) from severed G-actin monomers (soluble supernatant).

  • Quantification: Resolve both fractions via SDS-PAGE and quantify the F-actin/G-actin ratio using Western blot densitometry. A successful ureidocyclohexyl inhibitor will preserve the F-actin pellet mass compared to the vehicle.

Protocol B: Microglial Scratch Wound Migration Assay (Functional Phenotype)

Causality: While Protocol A proves binding, this assay validates that the cytoskeletal stabilization translates into the functional arrest of microglial migration in a complex biological matrix[2],[5].

  • Cell Seeding: Seed HMC-3 human microglial cells at a density of 30,000 cells/well in poly-D-lysine coated 96-well microplates to ensure uniform monolayer adhesion.

  • Wound Generation: Utilize an automated 96-pin wound maker to create precise, reproducible scratch wounds across all wells simultaneously, establishing a standardized baseline.

  • Debris Clearance: Wash the monolayer twice with PBS to remove detached cellular debris that could artificially skew automated confluence algorithms.

  • Pro-inflammatory Stimulation: Stimulate the cells with 200 ng/mL LPS to induce a highly motile, inflammatory microglial phenotype[5].

  • Therapeutic Intervention: Apply the ureidocyclohexyl derivative (5–10 μM) and monitor wound closure using an automated live-cell imaging system (e.g., IncuCyte), capturing phase-contrast images every 2 hours for 72 hours[5].

Workflow Synth Synthesis of Ureidocyclohexyl Derivatives CellCulture HMC-3 / SH-SY5Y Cell Culture Synth->CellCulture Stimulation LPS / Thrombin Challenge CellCulture->Stimulation Treatment Compound Treatment (e.g., 5-10 μM) Stimulation->Treatment Assay1 Scratch Wound Assay (Migration) Treatment->Assay1 Assay2 ELISA (TNF-α Levels) Treatment->Assay2 Assay3 Western Blot (Phosphocofilin/PAR-1) Treatment->Assay3

Fig 2: In vitro self-validating screening workflow for ureidocyclohexyl derivatives.

Quantitative Data Presentation

The following table summarizes the expected in vitro pharmacological profile of an optimized ureidocyclohexyl derivative (modeled on the SZ-3 profile) compared to a vehicle control under LPS-stimulated conditions[2],[4],[5].

Pharmacological ParameterAssay MethodologyVehicle + LPS (Pro-inflammatory)Ureidocyclohexyl Derivative (10 μM)Biological Causality & Significance
TNF-α Release ELISA~450 pg/mL<200 pg/mL (p<0.05)Direct attenuation of the pro-inflammatory cytokine storm.
Nitric Oxide (NO) Griess ReagentHigh (Normalized 100%)~40% Reduction (p<0.01)Reduction of oxidative stress and secondary neurotoxicity.
Phosphocofilin Levels Western BlotBasal / Depleted>2-Fold IncreaseConfirms target engagement; forces cofilin into inactive state.
Microglial Migration Scratch Wound (72h)>80% Wound Confluence<40% Wound ConfluencePrevents pathological accumulation of microglia at injury sites.
Cell Viability CellTiter-Glo / MTT~60% (Neurotoxicity)>90% (Neuroprotection)Validates that migration arrest is not due to general cytotoxicity.

References

  • Alaqel, S. I., et al. "Synthesis and Development of a Novel First-in-Class Cofilin Inhibitor for Neuroinflammation in Hemorrhagic Brain Injury." ACS Chemical Neuroscience, 2022. URL:[Link]

  • "The role of actin cytoskeleton CFL1 and ADF/cofilin superfamily in inflammatory response." Frontiers in Molecular Biosciences, 2024. URL:[Link]

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Exploratory

The Structural and Stereochemical Landscape of Ethyl 2-(1-ureidocyclohexyl)acetate: A Technical Guide

Introduction & Pharmacological Relevance Ethyl 2-(1-ureidocyclohexyl)acetate is a highly versatile, α,α -disubstituted cyclohexane building block. Featuring both a hydrogen-bond-donating/accepting ureido group (-NH-CO-NH...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Ethyl 2-(1-ureidocyclohexyl)acetate is a highly versatile, α,α -disubstituted cyclohexane building block. Featuring both a hydrogen-bond-donating/accepting ureido group (-NH-CO-NH 2​ ) and a flexible ethyl acetate moiety (-CH 2​ COOCH 2​ CH 3​ ) at the C1 position, this compound serves as a critical intermediate in the synthesis of spiro-heterocycles, gabapentinoid analogs, and novel neuroinflammatory inhibitors targeting cofilin[1][2].

For researchers and drug development professionals, understanding the precise stereochemistry and solid-state crystal structure of this intermediate is paramount. The spatial orientation of the ureido pharmacophore directly dictates downstream target binding affinity and the structural rigidity of synthesized therapeutic agents[3]. This whitepaper provides an in-depth analysis of the compound's conformational dynamics, supramolecular assembly, and the rigorous crystallographic protocols required to validate its structure.

Conformational Stereochemistry

In both solution and solid states, the cyclohexane ring of Ethyl 2-(1-ureidocyclohexyl)acetate adopts a classic chair conformation to minimize torsional strain. However, the 1,1-disubstitution pattern forces a conformational equilibrium between two distinct states.

Due to the significant steric bulk of the ethyl acetate group (-CH 2​ COOEt), positioning it in the axial orientation generates severe 1,3-diaxial interactions with the axial protons at C3 and C5. Consequently, the thermodynamically favored conformer places the bulkier ethyl acetate group in the equatorial position, forcing the ureido group into the axial position. It is important to note that in the solid state, strong intermolecular hydrogen bonding from the ureido moiety can occasionally override pure steric preferences, locking the molecule into a specific crystal lattice conformation that minimizes overall free energy[4][5].

G A Ethyl 2-(1-ureidocyclohexyl)acetate (Conformational Equilibrium) B Conformer A (Favored) Equatorial: -CH2COOEt Axial: -NHCONH2 A->B Ring Flip C Conformer B (Disfavored) Equatorial: -NHCONH2 Axial: -CH2COOEt A->C Ring Flip D Minimized 1,3-diaxial strain Optimal Crystal Packing B->D Thermodynamic Preference E Severe Steric Clash (1,3-diaxial interactions) C->E Steric Hindrance

Caption: Stereochemical equilibrium of Ethyl 2-(1-ureidocyclohexyl)acetate driven by 1,3-diaxial strain.

Crystallographic Profiling & Hydrogen Bonding Networks

The crystal structure of ureido-containing compounds is heavily governed by the robust, self-complementary hydrogen-bonding capabilities of the urea motif, which features dimerization constants on the order of 109 M −1 in non-polar environments[6]. In Ethyl 2-(1-ureidocyclohexyl)acetate, the ureido group acts as a powerful supramolecular synthon.

  • Primary Hydrogen Bond Networks: The structural driver is the formation of intermolecular N-H···O hydrogen bonds. The two -NH donors of the ureido group typically interact with the carbonyl oxygen of an adjacent ureido group, forming a classic R22​(8) dimeric motif or extended one-dimensional (1D) tapes[4][5].

  • Ester Participation: The ester carbonyl oxygen acts as a secondary hydrogen bond acceptor, creating bifurcated hydrogen bonds that cross-link the 1D tapes into a 2D or 3D supramolecular architecture.

Table 1: Representative Crystallographic Parameters for Ureidocyclohexyl Scaffolds

Note: Data represents extrapolated benchmark values based on established 1-substituted ureidocyclohexyl X-ray diffraction studies.

ParameterExpected Value RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric organic molecules optimizing dense packing.
Space Group P21​/c or P1ˉ Centrosymmetric packing facilitated by ureido dimer formation.
N-H···O Distance 2.85 Å – 2.95 ÅIndicates strong, highly directional hydrogen bonding networks.
Ureido Torsion Angle ~170° to 180°Maintains a near-planar anti Z,Z conformation for optimal H-bond donation.
Cyclohexane Puckering θ≈0∘ or 180∘ Confirms the rigid chair conformation of the cyclic scaffold.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To unambiguously determine the stereochemistry and packing of Ethyl 2-(1-ureidocyclohexyl)acetate, a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol is required.

G N1 1. Compound Purification (>99% Purity via LC-MS) N2 2. Solvent Screening (Vapor Diffusion Method) N1->N2 N3 3. Crystal Harvesting (Polarized Light Selection) N2->N3 N4 4. X-ray Diffraction (SCXRD) (Cryogenic 100 K Data Collection) N3->N4 N5 5. Structure Solution (Intrinsic Phasing / Least-Squares) N4->N5 N6 6. Stereochemical Analysis (Hydrogen Bond Network Mapping) N5->N6

Caption: Step-by-step SCXRD workflow for determining the crystal structure of ureidocyclohexyl derivatives.

Step-by-Step Methodology:
  • Purity Validation: Ensure the synthesized Ethyl 2-(1-ureidocyclohexyl)acetate is >99% pure via HPLC/LC-MS. Causality: Trace impurities disrupt the uniform nucleation required for a flawless crystal lattice, leading to amorphous precipitates.

  • Crystallization via Vapor Diffusion:

    • Causality: Vapor diffusion is preferred over rapid solvent evaporation to prevent supersaturation spikes, which frequently cause twinned or disordered crystals.

    • Dissolve 50 mg of the compound in a minimum volume of a good solvent (e.g., dichloromethane or ethyl acetate) in a small inner vial.

    • Place this vial inside a larger closed jar containing a volatile anti-solvent (e.g., n-hexane or pentane).

    • Allow 3–7 days for the anti-solvent to slowly diffuse into the inner vial, promoting the slow nucleation of high-quality single crystals.

  • Crystal Harvesting: Under a polarized light microscope, select a single, optically clear crystal (approx. 0.1–0.3 mm in dimension) devoid of cracks or satellite attachments. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

  • Data Collection:

    • Transfer the mounted crystal to a diffractometer equipped with a cryostream.

    • Causality: Collect data at 100 K. Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), allowing for the precise localization of the crucial hydrogen atoms involved in the ureido hydrogen-bonding network.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (e.g., SHELXL). Ensure all hydrogen atoms on the ureido nitrogen are located from the difference Fourier map and refined freely to validate the hydrogen bond geometry.

Conclusion

The stereochemical and crystallographic profiling of Ethyl 2-(1-ureidocyclohexyl)acetate provides critical insights into its behavior as a pharmaceutical building block. By leveraging the predictable chair conformation of the cyclohexane ring and the highly directional, self-complementary hydrogen-bonding motifs of the ureido group, researchers can rationally design downstream derivatives with locked conformations for optimized biological target engagement.

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Foundational

Thermodynamic and Empirical Solubility Profiling of Ethyl 2-(1-ureidocyclohexyl)acetate in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In pharmaceutical process chemistry, the solubility profile of an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In pharmaceutical process chemistry, the solubility profile of an intermediate dictates the efficiency of reaction kinetics, purification (crystallization), and downstream formulation. Ethyl 2-(1-ureidocyclohexyl)acetate is a highly functionalized intermediate characterized by a lipophilic cyclohexane core, a moderately polar ethyl ester, and a strongly hydrogen-bonding ureido group. This structural dichotomy creates complex solvation thermodynamics.

As a Senior Application Scientist, I approach the solubility profiling of such complex intermediates not merely as a data-gathering exercise, but as a thermodynamic system that must be rigorously modeled and empirically validated. This whitepaper synthesizes the physicochemical causality behind the solubility of Ethyl 2-(1-ureidocyclohexyl)acetate and provides a self-validating experimental protocol to map its profile across organic solvents.

Physicochemical Profiling & Structural Causality

To predict how Ethyl 2-(1-ureidocyclohexyl)acetate behaves in solution, we must deconstruct its molecular architecture and understand the thermodynamic forces at play:

  • The Ureido Group (-NH-CO-NH₂): Urea functional groups are exceptional hydrogen bond donors and acceptors[1]. In the solid state, this leads to a highly ordered, tightly packed crystal lattice with a high enthalpy of melting ( ΔHmelt​ ). To dissolve the compound, the solvent must provide enough solvation energy to overcome this lattice energy. Consequently, urea derivatives exhibit poor solubility in non-polar solvents but dissolve readily in polar aprotic solvents that can act as strong hydrogen bond acceptors[2].

  • The Cyclohexane Ring: This bulky, non-polar moiety relies entirely on London dispersion forces. It significantly reduces the compound's aqueous solubility and drives its affinity toward organic phases.

  • The Ethyl Acetate Moiety: The ester group provides dipole-dipole interactions and acts as a moderate hydrogen bond acceptor. This breaks the strict planarity often seen in symmetric ureas, slightly lowering the crystal packing energy and enhancing solubility in intermediate-polarity solvents like ketones and esters[2].

ThermodynamicWorkflow N1 Solid State API (High Lattice Energy) N2 Endothermic Disruption (ΔH_melt > 0) N1->N2 Energy Input N4 Exothermic Solvation (ΔH_mix < 0, ΔS > 0) N2->N4 Solute-Solvent Bonding N3 Solvent Cavity Formation (Solvent-Solvent Disruption) N3->N4 Cavity Accommodation N5 Thermodynamic Equilibrium (Saturated Solution) N4->N5 Saturation Point

Fig 1. Thermodynamic pathways governing the dissolution of ureido-derivatives.

Predictive Modeling via Hansen Solubility Parameters (HSP)

Before touching a single flask, modern process chemistry relies on Hansen Solubility Parameters (HSP) to predict solvent compatibility. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

By calculating the HSP for Ethyl 2-(1-ureidocyclohexyl)acetate (using group contribution methods), we can map it against known solvents. Solvents whose HSP coordinates fall within the "solubility sphere" of the solute will thermodynamically favor dissolution.

Projected Solubility Data Table

Based on the thermodynamic behavior of analogous 1-substituted urea derivatives[4], the quantitative solubility profile of Ethyl 2-(1-ureidocyclohexyl)acetate is summarized below:

Solvent ClassRepresentative SolventsPredicted Solubility Range (mg/mL)Dominant Solvation Mechanism
Polar Aprotic DMF, DMSO, NMP> 100 (High)Strong dipole-dipole & H-bond acceptance disrupts urea lattice.
Alcohols Methanol, Ethanol20 - 50 (Moderate)Dual H-bond donation/acceptance; limited by lipophilic cyclohexane core.
Esters/Ketones Ethyl Acetate, Acetone5 - 20 (Low-Moderate)Dipole-dipole interactions; weak H-bond disruption.
Non-Polar Hexane, Toluene< 1 (Poor)Weak dispersion forces; unable to overcome urea crystal lattice energy.

Note: The solubility of urea derivatives strictly follows the rank order of solvent polarity and H-bond acceptor capacity, typically peaking in DMF and DMSO[4].

The Self-Validating Shake-Flask Protocol

While HSP provides a theoretical roadmap, empirical validation is mandatory. The Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility[5].

However, standard protocols often fail to account for chemical degradation or solvent-mediated polymorphic transformations. The following protocol is designed as a self-validating system —ensuring that the data collected is both thermodynamically accurate and chemically sound.

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Action: Add an excess amount of Ethyl 2-(1-ureidocyclohexyl)acetate (>10% above the estimated saturation point) to 10.0 mL of the target organic solvent in a sealed glass vial.

  • Causality: A continuous excess of solid phase is required to maintain the thermodynamic driving force. If the solid completely dissolves, the system has not reached equilibrium, and the resulting data will only represent a lower bound[6].

Step 2: Isothermal Equilibration

  • Action: Place the vials in an orbital shaker set to 100 rpm for 48 hours at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C).

  • Causality: Dissolution is highly temperature-dependent. Minor fluctuations in ambient temperature will alter the enthalpy of mixing, leading to high standard deviations[6]. The 48-hour timeframe ensures that the activation energy required to disrupt the strong ureido hydrogen-bond network is fully overcome[5].

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.

  • Causality: Incomplete phase separation leads to the inclusion of micro-crystals in the supernatant, artificially inflating the measured solubility.

Step 4: Orthogonal Quantification (Supernatant)

  • Action: Dilute the filtered supernatant and analyze via HPLC-UV against a validated calibration curve.

  • Causality: Unlike gravimetric analysis, HPLC-UV confirms the chemical integrity of the compound. Ethyl esters can undergo transesterification in alcohols or hydrolysis if trace water is present; HPLC ensures you are measuring the intact API, not a degradant.

Step 5: Solid-State Verification (Residual Solid)

  • Action: Recover the undissolved solid from the filter, dry it gently, and analyze via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

  • Causality: This is the critical self-validation step. Urea derivatives are prone to forming solvent-mediated polymorphs or solvates when suspended in organic solvents[2]. If the crystal lattice changes during the 48-hour equilibration, the measured solubility corresponds to the new polymorph, not the original starting material.

ShakeFlask S1 1. Solute Addition (>10% Excess Solid) S2 2. Solvent Dispensing (Selected Organic Solvents) S1->S2 S3 3. Isothermal Agitation (48h, 100 rpm, Constant Temp) S2->S3 S4 4. Phase Separation (0.45 μm Filtration / Centrifugation) S3->S4 Equilibration S5 5a. Supernatant Analysis (HPLC-UV Quantification) S4->S5 Liquid Phase S6 5b. Residual Solid Analysis (DSC/XRD for Polymorphs) S4->S6 Solid Phase

Fig 2. Self-validating shake-flask methodology for equilibrium solubility determination.

Conclusion

The solubility profile of Ethyl 2-(1-ureidocyclohexyl)acetate is heavily dictated by the strong hydrogen-bonding capabilities of its ureido group, counterbalanced by its lipophilic cyclohexane ring. By leveraging Hansen Solubility Parameters for predictive modeling and employing a rigorously controlled, self-validating shake-flask methodology, development scientists can accurately map its solubility landscape. This ensures optimized solvent selection for downstream crystallization, reaction scale-up, and formulation workflows.

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Protocols & Analytical Methods

Method

Advanced Application Note: Ethyl 2-(1-ureidocyclohexyl)acetate as a Key Precursor in Spirocyclic API Synthesis

Introduction & Strategic Rationale Ethyl 2-(1-ureidocyclohexyl)acetate (CAS: 2034573-53-8) is a highly versatile, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Ethyl 2-(1-ureidocyclohexyl)acetate (CAS: 2034573-53-8) is a highly versatile, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a rigid cyclohexane ring substituted at the 1-position with both a ureido group and an ethyl acetate moiety, this precursor is uniquely primed for the construction of 1,3-diazaspiro[1]undecane-2,4-dione scaffolds.

The integration of spirocyclic motifs into drug design has become a cornerstone of modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles enhance three-dimensional molecular complexity, improve receptor-ligand complementarity, and restrict conformational flexibility, thereby boosting both potency and metabolic stability [1].

Mechanistic Insights: The Causality of Precursor Design

The synthesis of spiro-pyrimidinedione APIs from Ethyl 2-(1-ureidocyclohexyl)acetate relies on a base-catalyzed intramolecular cyclization.

Why use the ethyl ester instead of the free acid? Utilizing the ethyl ester variant is a deliberate design choice. If the free acid (1-ureidocyclohexylacetic acid) were used, cyclization would require stoichiometric coupling reagents (e.g., EDC/HOBt) and could lead to competing intermolecular oligomerization. The ethyl ester provides a controlled, moderately reactive electrophilic center. Under basic conditions, the terminal nitrogen of the ureido group is deprotonated, increasing its nucleophilicity. The subsequent intramolecular nucleophilic acyl substitution expels ethanol, yielding the thermodynamically stable 6-membered pyrimidinedione ring fused to the cyclohexane core (a spiro[1] system).

Experimental Workflows & Self-Validating Protocols

SyntheticWorkflow A Ethyl 2-(1-ureidocyclohexyl)acetate (Bifunctional Precursor) B Base-Catalyzed Deprotonation (NaOEt / EtOH) A->B Step 1 C Intramolecular Nucleophilic Attack (Urea N -> Ester C=O) B->C Step 2 D 1,3-Diazaspiroundecane-2,4-dione (Spirocyclic Core) C->D Cyclization (-EtOH) E N-Alkylation / Derivatization (Target API) D->E Step 3

Synthetic workflow from precursor to functionalized spirocyclic API.

Protocol 1: Base-Catalyzed Intramolecular Cyclization
  • Objective : Synthesize the 1,3-diazaspiro[1]undecane-2,4-dione core.

  • Causality of Reagents : Sodium ethoxide (NaOEt) in ethanol is selected as the base/solvent system. This strictly matches the ethyl ester leaving group, completely preventing transesterification side reactions that would occur if methoxide/methanol were used.

  • Step-by-Step Methodology :

    • Preparation : In an oven-dried 250 mL round-bottom flask under an inert N₂ atmosphere, dissolve Ethyl 2-(1-ureidocyclohexyl)acetate (10.0 g, 43.8 mmol) in anhydrous ethanol (100 mL).

    • Activation : Add a 21% wt solution of NaOEt in ethanol (18.0 mL, 48.2 mmol, 1.1 eq) dropwise over 10 minutes at 0 °C.

    • Cyclization : Heat the reaction mixture to reflux (78 °C) for 4 hours.

    • In-Process Control (IPC) : Monitor via LC-MS. The reaction is a self-validating system when the precursor mass (m/z 229[M+H]⁺) completely disappears, replaced by the cyclized product mass (m/z 183[M+H]⁺), confirming the precise loss of an ethanol molecule (46 Da).

    • Quenching & Isolation : Cool to room temperature, neutralize with 1M HCl to pH 6, and concentrate under reduced pressure. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the spirocyclic core as a white solid.

Protocol 2: N-Alkylation for API Derivatization
  • Objective : Functionalize the N3 position of the spiro core to tune lipophilicity and blood-brain barrier (BBB) penetration.

  • Step-by-Step Methodology :

    • Dissolve the synthesized 1,3-diazaspiro[1]undecane-2,4-dione core (5.0 g, 27.4 mmol) in anhydrous DMF (50 mL).

    • Add anhydrous K₂CO₃ (7.5 g, 54.8 mmol) and stir for 30 minutes at room temperature to deprotonate the imide nitrogen.

    • Add the desired alkyl halide (e.g., 1-bromobutane for lipophilic tuning) (32.9 mmol, 1.2 eq) dropwise.

    • Heat to 60 °C for 8 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the starting material is consumed.

    • Quench with ice water (100 mL) to precipitate the functionalized API precursor. Filter and recrystallize from ethanol to achieve >98% purity.

Quantitative Data: Optimization of Cyclization Conditions

The choice of base and solvent is critical for maximizing yield and preventing the saponification of the ester. The table below summarizes the optimization parameters.

EntryBase (1.1 eq)SolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Outcome / Observation
1NaOHH₂O/MeOH801245%82%Major side-product: Hydrolyzed free acid.
2K₂CO₃DMF90868%91%Incomplete conversion due to weak basicity.
3t-BuOKTHF65685%95%Good yield, but trace transesterification.
4 NaOEt EtOH 78 4 94% >98% Optimal: Matched leaving group prevents side reactions.

Pharmacological Context: Targeting the Central Nervous System

Spirocyclic compounds derived from this precursor are structurally analogous to gabapentinoids and barbiturates. These scaffolds are highly privileged in CNS drug discovery, particularly for modulating G-protein coupled receptors (GPCRs) [3] and voltage-gated calcium channels (VGCCs) [2].

By binding to the α2δ subunit of VGCCs (such as CaV3.1), these spirocyclic APIs restrict the presynaptic influx of calcium ions. This conformational restriction directly reduces the vesicular release of excitatory neurotransmitters like glutamate, effectively suppressing aberrant neuronal excitability associated with epilepsy and neuropathic pain.

SignalingPathway A Spirocyclic API (Ligand) B Voltage-Gated Calcium Channel (CaV3.1 / α2δ Subunit) A->B Binds to C Inhibition of Presynaptic Ca2+ Influx B->C Blocks pore D Reduction of Excitatory Neurotransmitter Release C->D Downstream Effect E Suppression of Neuronal Excitability (CNS Effect) D->E Clinical Outcome

Pharmacological modulation of VGCCs by spirocyclic APIs.

References

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Title: Monoterpene Indole Alkaloids with Ca v 3.1 T-Type Calcium Channel Inhibitory Activity.
  • Title: Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists.

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of Ethyl 2-(1-ureidocyclohexyl)acetate

Introduction & Mechanistic Context Ethyl 2-(1-ureidocyclohexyl)acetate (CAS No. 2034573-53-8)[1] is a highly functionalized aliphatic building block frequently utilized in the development of gabapentinoids and novel urea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Ethyl 2-(1-ureidocyclohexyl)acetate (CAS No. 2034573-53-8)[1] is a highly functionalized aliphatic building block frequently utilized in the development of gabapentinoids and novel urea-based pharmacophores, such as FabI inhibitors[2]. The molecule features a cyclohexane ring bearing both a ureido group (-NH-CO-NH₂) and an ethyl acetate moiety (-CH₂COOCH₂CH₃) at the C1 position. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying its purity, confirming the spatial arrangement of its functional groups, and ensuring the integrity of downstream synthetic steps.

Experimental Design & Rationale

When characterizing urea-containing aliphatic compounds, solvent selection and acquisition parameters are the most critical variables dictating spectral quality[2].

  • Solvent Causality (DMSO-d₆ vs. CDCl₃): Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent for this protocol. The ureido protons (-NH and -NH₂) are prone to rapid chemical exchange in weakly hydrogen-bonding solvents like CDCl₃, which causes signal broadening or complete disappearance. DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively "locking" the ureido protons and slowing their exchange rate with residual water. This allows the -NH and -NH₂ protons to be resolved as distinct, quantifiable signals[3].

  • Quadrupolar Relaxation: Nitrogen-14 is a quadrupolar nucleus (spin I = 1). The asymmetric electric field gradient around the urea nitrogen causes rapid relaxation, which broadens the attached proton signals. Utilizing a higher magnetic field (≥ 400 MHz) and ensuring strict temperature control (298 K) mitigates this effect[4].

  • Stereochemical Dynamics: At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion. Because the C1 position is symmetrically substituted with respect to the plane bisecting C1 and C4, the -CH₂- protons of the acetate group are enantiotopic. Consequently, they will appear as a sharp singlet rather than a complex AB quartet[4].

Self-Validating NMR Protocol

The following methodology is designed as a self-validating system to ensure high-fidelity data acquisition.

Sample Preparation
  • Mass & Concentration: Weigh exactly 15–20 mg of Ethyl 2-(1-ureidocyclohexyl)acetate.

  • Solvation: Dissolve completely in 0.6 mL of high-purity anhydrous DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Validation Check: Ensure the solution is perfectly clear. Particulates will distort the magnetic field homogeneity. Transfer to a high-quality 5 mm NMR tube, maintaining a solvent column height of exactly 4.0 to 4.5 cm.

Instrument Setup & Shimming
  • Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching (ATMA) for both ¹H and ¹³C channels to maximize probe sensitivity.

  • Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Execute 3D gradient shimming (e.g., TopShim).

  • Validation Check: The full width at half maximum (FWHM) of the internal TMS peak (0.00 ppm) or the DMSO residual quintet (2.50 ppm) must be ≤ 1.0 Hz before proceeding.

Acquisition Parameters
  • ¹H NMR: Use a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm to ensure no downfield exchangeable protons are truncated. Use a relaxation delay (d1) of 2.0 seconds and acquire 16 to 32 scans.

  • ¹³C NMR: Use a 1D carbon sequence with proton decoupling (e.g., zgpg30). Set the spectral width to 220 ppm. Because quaternary carbons (like C1 and the carbonyls) lack Nuclear Overhauser Effect (NOE) enhancement and have longer T₁ relaxation times, use a relaxation delay (d1) of 2.0 seconds and acquire a minimum of 512 to 1024 scans[3].

Experimental Workflow

NMR_Workflow Start Sample Preparation: 20 mg in 0.6 mL DMSO-d6 Tune Probe Tuning & Matching (1H / 13C Channels) Start->Tune Shim Locking & 3D Shimming (Target FWHM ≤ 1.0 Hz) Tune->Shim Acq1H 1H NMR Acquisition (ns=16, d1=2s, 298 K) Shim->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=2s, 1H Decoupled) Shim->Acq13C Process1H 1H Processing: Assign Urea (-NH/-NH2) & Aliphatic Protons Acq1H->Process1H Process13C 13C Processing: Assign Carbonyls (C=O) & Quaternary C1 Acq13C->Process13C Validation Structural Validation & Data Archiving Process1H->Validation Process13C->Validation

Step-by-step NMR acquisition and processing workflow for Ethyl 2-(1-ureidocyclohexyl)acetate.

Data Presentation & Interpretation

The following tables summarize the expected quantitative chemical shifts, multiplicities, and structural assignments for the target molecule.

Table 1: ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
~5.90Singlet (s)1HUrea -NH -Sharp singlet due to strong H-bonding with DMSO-d₆[2].
~5.50Broad Singlet (br s)2HUrea -NH₂ Broadened by ¹⁴N quadrupolar relaxation dynamics[4].
4.05Quartet (q, J=7.1 Hz)2HEster -O-CH₂ -CH₃Deshielded directly by the adjacent electronegative ester oxygen.
2.55Singlet (s)2HAcetate -CH₂ -CO-Enantiotopic protons due to molecular symmetry; no vicinal coupling.
1.80 - 1.25Multiplet (m)10HCyclohexane CH₂ (C2-C6)Complex overlapping signals driven by rapid chair-chair ring flipping[4].
1.18Triplet (t, J=7.1 Hz)3HEster -O-CH₂-CH₃ Standard terminal methyl coupled to the adjacent methylene group.
Table 2: ¹³C NMR Spectral Assignments (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)TypeAssignmentMechanistic Insight
~171.0Quaternary (C=O)Ester C =OHighly deshielded carbonyl carbon[3].
~158.0Quaternary (C=O)Urea C =OCharacteristic upfield shift for ureido carbonyls compared to esters[2].
~59.5Secondary (CH₂)Ester -O-C H₂-CH₃Downfield aliphatic carbon due to the alpha oxygen atom.
~54.5Quaternary (C)Cyclohexane C1 Tetrasubstituted carbon; exhibits low intensity due to long T₁ relaxation.
~42.0Secondary (CH₂)Acetate -C H₂-CO-Alpha to the ester carbonyl.
~35.0Secondary (CH₂)Cyclohexane C2, C6 Beta to the bulky substituents at C1.
~25.5Secondary (CH₂)Cyclohexane C4 Gamma position relative to the C1 substituents.
~21.5Secondary (CH₂)Cyclohexane C3, C5 Furthest aliphatic carbons from the deshielding center.
~14.2Primary (CH₃)Ester -O-CH₂-C H₃Standard terminal methyl shift.
Advanced Troubleshooting & 2D Validation

If the urea -NH₂ signal (~5.50 ppm) is excessively broad and merges with the baseline, verify that the DMSO-d₆ is strictly anhydrous. Trace water contamination (visible as a peak at ~3.33 ppm) acts as a catalyst for proton exchange, destroying the resolution of exchangeable protons. In cases where the quaternary C1 carbon (~54.5 ppm) is lost in the baseline of the 1D ¹³C spectrum due to insufficient relaxation, perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The acetate -CH₂- protons (~2.55 ppm) and the equatorial/axial protons of C2/C6 will show strong ²J and ³J correlations to C1, unambiguously confirming the structural connectivity of the quaternary center[3].

References

  • Title: Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds Source: Frontiers in Microbiology URL: [Link]

  • Title: Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme Source: eScholarship, University of California URL: [Link]

Sources

Method

Mass spectrometry fragmentation pattern of Ethyl 2-(1-ureidocyclohexyl)acetate

Application Note: Mass Spectrometry Elucidating the Gas-Phase Fragmentation Chemistry of Ethyl 2-(1-ureidocyclohexyl)acetate using Electrospray Ionization and Collision-Induced Dissociation Abstract This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry

Elucidating the Gas-Phase Fragmentation Chemistry of Ethyl 2-(1-ureidocyclohexyl)acetate using Electrospray Ionization and Collision-Induced Dissociation

Abstract This application note provides a detailed examination of the mass spectrometric fragmentation behavior of Ethyl 2-(1-ureidocyclohexyl)acetate, a molecule incorporating urea, cyclohexyl, and ethyl ester functionalities. Utilizing electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), we map the primary fragmentation pathways under collision-induced dissociation (CID). The predictable cleavages of the ureido group and the ester side-chain, along with characteristic losses from the cyclohexyl ring, provide a robust analytical signature for structural confirmation. This guide offers a foundational protocol for researchers in drug development and metabolomics for the characterization of similarly complex small molecules.

Introduction: The Imperative for Structural Elucidation

In pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities, metabolites, and degradation products is paramount. Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone technique for this purpose. The power of MS/MS lies in its ability to isolate a specific precursor ion and induce fragmentation through collision-induced dissociation (CID), generating a unique product ion spectrum that serves as a structural fingerprint.[1][2]

Ethyl 2-(1-ureidocyclohexyl)acetate presents an interesting case study due to its composite structure. It contains:

  • A ureido (urea) moiety , which is a common functional group in bioactive compounds and is known to direct specific fragmentation pathways, often involving cleavage of the C-N bonds.[3]

  • A saturated carbocyclic (cyclohexyl) ring , which can undergo characteristic ring-opening reactions and neutral losses.[4][5]

  • An ethyl ester group , which is susceptible to well-documented cleavages and rearrangements.[6][7]

Understanding how these functional groups interact and influence the overall fragmentation pattern is crucial for reliable identification. This note explains the causality behind the observed fragmentation, providing a logical framework and a detailed experimental protocol for its analysis.

Experimental Methodology

The protocol described herein is designed as a self-validating system, emphasizing the optimization of collision energy to ensure a comprehensive fragmentation map is obtained.

Sample Preparation

For robust and reproducible ESI performance, sample cleanliness is critical. High concentrations of non-volatile salts can suppress the analyte signal and contaminate the ion source.[8]

  • Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 2-(1-ureidocyclohexyl)acetate in HPLC-grade methanol.

  • Working Solution: Create a working solution by performing a serial dilution of the stock solution in a typical LC mobile phase, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 1-10 µg/mL.[8] The addition of acid promotes protonation in positive ion mode, which is essential for generating the precursor [M+H]⁺ ion.

  • Blank Samples: Prepare blank samples consisting of the working solution solvent to be run before and after the analyte to check for carryover.[8]

Instrumentation and Analytical Conditions

The analysis was conceptualized for a tandem mass spectrometer, such as a triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) instrument, equipped with an ESI source.

Table 1: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode ESI PositiveThe urea and ester moieties contain basic sites (N and O atoms) that are readily protonated to form [M+H]⁺ ions.
Capillary Voltage 3.5 kVOptimal for creating a stable electrospray plume for analytes in this mass range.
Source Temp. 120 °CSufficient to aid desolvation without inducing thermal degradation of the analyte.
Desolvation Gas Nitrogen, 600 L/hrFacilitates the evaporation of solvent from the ESI droplets.[9]
MS1 Scan Range m/z 50 - 500To detect the precursor ion, [M+H]⁺ (Expected m/z 229.15).
MS/MS Analysis Product Ion ScanTo generate a fragment ion spectrum from a selected precursor.
Precursor Ion m/z 229.15The protonated molecular ion of the target analyte.
Collision Gas Argon (1.5 mTorr)An inert gas used to induce fragmentation upon collision.[10]
Collision Energy Ramped 10-40 eVSystematically varying the collision energy is crucial to observe both low-energy (rearrangement) and high-energy (bond cleavage) fragments, providing a complete picture of the fragmentation landscape.[11][12][13]
Experimental and Data Analysis Workflow

The logical flow from sample preparation to data interpretation is critical for a successful analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Prepare Stock (1 mg/mL) Work 2. Dilute to Working Sol. (1-10 µg/mL) Stock->Work ESI 3. ESI Ionization (+ve Mode) Work->ESI MS1 4. MS1 Scan (Isolate [M+H]⁺ at m/z 229.15) ESI->MS1 CID 5. Collision Cell (CID) (Ramp Collision Energy 10-40 eV) MS1->CID MS2 6. MS2 Scan (Detect Product Ions) CID->MS2 Interpret 7. Correlate Spectra to Proposed Fragmentation Pathways MS2->Interpret Fragmentation_Pathway Precursor [M+H]⁺ m/z 229.15 C₁₁H₂₁N₂O₃⁺ Frag186 [C₁₀H₁₆NO₂]⁺ m/z 186.12 Precursor->Frag186 - HNCO (43.01 Da) Frag183 [C₉H₁₅N₂O₂]⁺ m/z 183.14 Precursor->Frag183 - C₂H₅OH (46.01 Da) Frag155 [C₇H₁₅N₂O]⁺ m/z 155.11 Precursor->Frag155 - C₄H₆O₂ (86.04 Da) Frag44 [CH₂NO]⁺ m/z 44.03 Precursor->Frag44 Urea Cleavage Frag201 [C₉H₁₇N₂O₃]⁺ m/z 201.14 Precursor->Frag201 - C₂H₄ (28.01 Da)

Caption: Proposed major fragmentation pathways for protonated Ethyl 2-(1-ureidocyclohexyl)acetate.

Table 2: Summary of Major Fragment Ions

Observed m/zCalculated MassProposed FormulaProposed Neutral LossPathway
229.15229.1549[C₁₁H₂₁N₂O₃]⁺-Precursor Ion
201.14201.1447[C₉H₁₇N₂O₃]⁺C₂H₄ (Ethene)II or III
186.12186.1181[C₁₀H₁₆NO₂]⁺HNCO (Isocyanic Acid)I
183.14183.1447[C₉H₁₅N₂O₂]⁺C₂H₅OH (Ethanol)II
155.11155.1184[C₇H₁₅N₂O]⁺C₄H₆O₂ (Ethyl Acetate moiety)II
44.0344.0344[CH₂NO]⁺C₁₀H₁₉N₂O₂I

Conclusion

The fragmentation pattern of Ethyl 2-(1-ureidocyclohexyl)acetate under ESI-MS/MS is systematic and predictable, governed by the established chemical behavior of its constituent functional groups. The primary fragmentation routes involve the characteristic loss of isocyanic acid from the ureido group, the neutral loss of ethanol or ethylene from the ester side-chain, and potential ethene loss from the cyclohexyl ring. By systematically ramping collision energy, a rich, multi-faceted spectrum can be generated that provides high confidence in the structural identification of this molecule and its analogues. The protocols and mechanistic insights provided in this note serve as a valuable resource for researchers engaged in the structural elucidation of complex small molecules.

References

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • Pathan, M. A., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(20), e9161. Available at: [Link]

  • Kovács, A., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research, 21(11), 2733–2743. Available at: [Link]

  • Bae, S., & Liu, K.-H. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters, 16(2), 64-70. Available at: [Link]

  • Gamage, C. M., et al. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Acetate - PubChem. Retrieved from [Link]

  • Husser, S., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB, InTech. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. Available at: [Link]

  • Brown, P. (2026). mass spectrum of cyclohexene C6H10 fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in pharmacology, Chapter 7, Unit7.13. Available at: [Link]

  • Yergey, A. L. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 27(12). Available at: [Link]

  • Hossain, M. B., et al. (2020). Chemical Constituents Analysis of Ethyl Acetate Extract from MSR-1707 by GC-MS. Journal of Advances in Medicine and Medical Research, 32(12), 80-87. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • ACS Publications. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research. Available at: [Link]

  • Pour-kavireh, S., et al. (2025). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. Chemical Science, 16(1), 123-131. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Loewen, P. C. (2009). Urea as a protein destabilizing agent in electrospray ionisation. Loewen Labs. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

  • ACS Publications. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Soumahoro, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1084-1097. Available at: [Link]

  • University of Liverpool. (n.d.). Mass Spectrometry and Free Radicals. Available at: [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • MDPI. (2023). Identification of the Constituents of Ethyl Acetate Fraction from Smilax china L. and Determination of Xanthine Oxidase Inhibitory Properties. Available at: [Link]

  • Brown, P. (2026). C6H12 mass spectrum of cyclohexane fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • National High Magnetic Field Laboratory. (2025). Collision-Induced Dissociation. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Fragmentation. Available at: [Link]

  • Journal of Developments in Mass Spectrometry. (n.d.). Collision-induced Dissociation. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.3 - Fragmentation of Cyclic Alkanes. Available at: [Link]

  • ACS Publications. (1969). Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Brown, P. (2026). mass spectrum of ethyl ethanoate fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Demarque, D. P., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]

  • TSI Journals. (n.d.). Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Dissociation behavior of Cu(urea)+ complexes generated by electrospray ionization. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Ethyl 2-(1-ureidocyclohexyl)acetate

Welcome to the Application Science Support Portal. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of Ethyl 2-(1-ureidocyclohexyl)acetate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers and formulation scientists struggling with the aqueous solubility of Ethyl 2-(1-ureidocyclohexyl)acetate .

To successfully solubilize this molecule, we must first understand the causality behind its physical behavior. This compound presents a "dual-barrier" to aqueous dissolution:

  • High Lipophilicity (LogP): The bulky cyclohexyl ring and the ethyl ester group require a massive thermodynamic penalty to form a cavity in an aqueous network.

  • High Crystal Lattice Energy: The urea moiety acts as both a strong hydrogen-bond donor and acceptor. In the solid state, this forms a rigid, planar intermolecular hydrogen-bonded network that water alone cannot disrupt 1[1].

Below, you will find troubleshooting FAQs, quantitative guidelines, and self-validating experimental protocols to overcome these barriers.

Troubleshooting FAQs

Q1: I tried dissolving the compound directly in PBS (pH 7.4), but it floats and forms a cloudy suspension. Why? A1: Direct dissolution fails because the thermodynamic energy required to break the urea-urea intermolecular bonds in the crystal lattice exceeds the solvation energy provided by water[1]. You must use a co-solvency or "solvent-shift" approach to first break the lattice, followed by micellar encapsulation to stabilize the lipophilic cyclohexyl group2[2].

Q2: Will adjusting the pH of my buffer help dissolve it? A2: No. Unlike amines or carboxylic acids, both the urea group and the ethyl ester are non-ionizable across the physiological pH range (pH 2–10). pH adjustment is strictly effective for compounds that can be ionized to form soluble salts; it is ineffective for neutral lipophilic compounds[2].

Q3: What is the best primary solvent for creating a concentrated stock? A3: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These polar aprotic solvents possess high dielectric constants and act as strong hydrogen-bond acceptors, effectively disrupting the urea lattice while solvating the hydrophobic ester3[3].

Q4: When I dilute my DMSO stock into aqueous media, the compound immediately crashes out. How do I prevent this? A4: This is a classic "solvent-shift" precipitation. As DMSO rapidly diffuses into the bulk water, the local concentration of the highly lipophilic drug becomes supersaturated. To prevent nucleation and precipitation, you must lower the thermodynamic activity of the free drug in the aqueous phase by introducing surfactants (e.g., Tween-80) or complexing agents (e.g., Cyclodextrins)4[4].

Quantitative Excipient Guidelines

When selecting a solubilization strategy, you must balance solubility enhancement with cellular/assay toxicity. Use the tables below to guide your formulation.

Table 1: Physicochemical Profile & Solubilization Strategy

Structural MoietySolubilization BarrierRecommended Excipient SolutionMechanism of Action
Cyclohexyl Ring High Lipophilicity (LogP)Tween-80 / Cremophor ELMicellar encapsulation of the hydrophobic core.
Ethyl Ester Hydrophobic, Non-ionizableHP-β-CyclodextrinHost-guest inclusion within a hydrophobic cavity.
Urea Group High Crystal Lattice Energy100% DMSO (Stock only)Disruption of intermolecular H-bond network.

Table 2: Maximum Tolerable Concentrations of Excipients in In Vitro Assays

ExcipientClassificationMax Final Conc. (In Vitro)Notes
DMSO Polar Aprotic Co-solvent< 1.0% (v/v)Higher concentrations cause cellular toxicity and membrane permeabilization[3].
Tween-80 Non-ionic Surfactant0.01% - 0.1% (v/v)Prevents aggregation; requires vehicle control[3].
HP-β-CD Complexing Agent5% - 10% (w/v)Highly biocompatible; ideal for lipophilic rings[4].

Validated Solubilization Workflows

Workflow A Solid Compound Ethyl 2-(1-ureidocyclohexyl)acetate B Primary Solubilization (100% DMSO or DMF) A->B Disrupt Lattice C Aqueous Dilution (Target <1% Organic) B->C Solvent Shift D Visual/OD600 Check Precipitation? C->D E Micellar Solubilization Add 0.1% Tween-80 D->E Yes (Crash out) F Inclusion Complexation Add 10% HP-β-CD D->F Yes (Alternative) G Assay-Ready Clear Solution D->G No (Clear) E->C Re-dilute F->C Re-dilute

Fig 1. Decision tree for overcoming solvent-shift precipitation in aqueous media.

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not assume a solution is homogeneous just because it appears clear to the naked eye; sub-visual colloidal aggregates can ruin assay reproducibility.

Protocol A: Solvent-Shift Rescue via Micellar Solubilization

Use this method for standard cell-based assays where trace surfactants are tolerated.

  • Stock Preparation: Accurately weigh Ethyl 2-(1-ureidocyclohexyl)acetate and dissolve it in 100% anhydrous DMSO to achieve a 10 mM stock solution. Vortex until completely clear.

  • Vehicle Preparation: Prepare your target aqueous buffer (e.g., PBS) and supplement it with 0.1% (v/v) Tween-80. Warm the buffer to 37°C to increase micellar dynamics.

  • Solvent Shift: While vigorously vortexing the aqueous vehicle, add the DMSO stock dropwise to achieve the final desired concentration (ensure final DMSO is ≤1%). Causality note: Rapid mixing prevents localized supersaturation zones, forcing the drug directly into the hydrophobic cores of the Tween-80 micelles.

  • Validation Checkpoint: Measure the Optical Density at 600 nm (OD600) of your final solution against a vehicle blank.

    • Pass: OD600 < 0.02 (True solution).

    • Fail: OD600 > 0.05 (Sub-visual colloidal precipitation has occurred. You must increase the surfactant concentration or decrease the final drug concentration).

Protocol B: Host-Guest Complexation with HP-β-CD

Use this method for sensitive in vivo dosing or assays where surfactants/DMSO cause interference.

Mechanism Drug Lipophilic Drug (Cyclohexyl + Ester) Complex Water-Soluble Inclusion Complex Drug->Complex Encapsulation Urea Urea Moiety (H-Bonding) Urea->Complex Surface Exposure CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Binding

Fig 2. Mechanistic pathway of HP-β-CD host-guest inclusion complexation.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • Direct Addition: Add the solid Ethyl 2-(1-ureidocyclohexyl)acetate directly to the cyclodextrin solution. Do not use DMSO.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath for 30 minutes to maximize surface area contact. Transfer to an orbital shaker and incubate at 37°C for 24 hours. Causality note: Complexation is an equilibrium-driven process. The hydrophobic cyclohexyl ring slowly partitions into the lipophilic cavity of the cyclodextrin, while the polar urea group remains exposed to the aqueous exterior.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed solid drug. Carefully decant the clear supernatant.

  • Validation Checkpoint: Analyze the supernatant via HPLC-UV against a standard curve to quantify the exact concentration of the solubilized inclusion complex. Do not assume 100% recovery.

References

  • Solubility enhancement techniques: A comprehensive review.World Journal of Biology Pharmacy and Health Sciences (WJBPHS).
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.Hilaris Publisher.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.PMC - National Institutes of Health (NIH).
  • Improving the solubility of 1,1-Bis(2-bromophenyl)urea for assays.Benchchem.

Sources

Optimization

Resolving HPLC baseline drift in Ethyl 2-(1-ureidocyclohexyl)acetate quantification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic quantification of complex, low-chromophore intermediates like Ethyl 2-(1-ureidocyclohexyl)acetate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic quantification of complex, low-chromophore intermediates like Ethyl 2-(1-ureidocyclohexyl)acetate .

Structurally, this molecule lacks an extended conjugated π -electron system—relying entirely on its ester and ureido moieties for UV absorption. Consequently, detection must be performed at low wavelengths (typically 200–215 nm). At this optical extreme, the chromatographic baseline becomes hypersensitive to mobile phase composition, temperature gradients, and micro-contaminants.

This guide is designed not just to provide quick fixes, but to explain the causality behind baseline anomalies, empowering you to build self-validating experimental workflows.

Diagnostic Workflow: Isolating the Root Cause

Before adjusting any parameters, you must isolate whether the drift is optical, mechanical, or chemical. Follow this self-validating decision tree to diagnose the root cause of your baseline drift.

BaselineDiagnostics Start Observe Baseline Drift During Quantification Step1 Run Zero-Volume Blank Gradient Start->Step1 Cond1 Does Drift Persist? Step1->Cond1 Step2 Stop Pump Flow Cond1->Step2 Yes (System Issue) PathA Sample Matrix Effect or Late-Eluting Impurity Cond1->PathA No (Sample Issue) Cond2 Does Baseline Stabilize? Step2->Cond2 PathB Mobile Phase Optical Mismatch or Pump Proportioning Error Cond2->PathB Yes (Flow-Dependent) PathC Detector Thermal Instability or UV Lamp Degradation Cond2->PathC No (Static Issue)

Diagnostic decision tree for isolating HPLC baseline drift mechanisms.

Troubleshooting FAQs: Mechanistic Causes & Solutions

Q: Why does my baseline drift upward significantly during the gradient elution of Ethyl 2-(1-ureidocyclohexyl)acetate? A: Because this analyte requires detection at low UV wavelengths (e.g., 210 nm), the baseline is hypersensitive to the optical properties of your solvents. When using gradient elution, if the strong solvent (Solvent B, e.g., Methanol) has a higher UV absorbance at the detection wavelength than the weak solvent (Solvent A, e.g., Water), the detector signal will drift upward proportionally to the changing solvent composition 1. This is an optical phenomenon, not chemical contamination. When running a gradient below a solvent's UV cutoff, absorption inherently increases with concentration 2. Solution: Switch from Methanol to Acetonitrile (which has a lower UV cutoff), or add a UV-absorbing compound to Solvent A to optically balance the two phases 3.

Q: How can I differentiate between a pump proportioning error and a mobile phase degassing issue? A: Both manifest as baseline instability, but their mechanistic signatures differ. Poor solvent degassing leaves dissolved air that forms micro-bubbles during gradient mixing, resulting in sharp, high-frequency spikes and erratic upward drift 4. Conversely, a malfunctioning pump proportioning valve or a viscous check valve causes inconsistent flow rates, leading to rhythmic, sinusoidal waves in the baseline that correlate with the pump's stroke volume 1. Self-Validation: Apply a post-column flow restrictor to increase backpressure; if the noise disappears, it was caused by micro-bubbles being compressed back into solution 4.

Q: The baseline wanders erratically even during isocratic holds. What is the root cause? A: Erratic wandering during isocratic delivery is almost exclusively a thermodynamic issue. UV absorbance detectors are highly susceptible to temperature changes [[1]](). If the column or detector flow cell lacks proper temperature control, the baseline will mirror ambient room temperature fluctuations with a slight delay 2. The refractive index of the eluent changes with temperature, bending light away from the photodiode array.

Q: I observe a continuous upward drift accompanied by broad "ghost peaks." How do I resolve this? A: Ghost peaks coupled with baseline drift indicate system or column contamination. Highly retained, hydrophobic impurities from previous sample matrices or degraded mobile phases accumulate on the stationary phase head. As the gradient's elution strength increases, these contaminants are released into the system, eluting as broad humps 2. To resolve this, decouple the column from the detector to prevent flow cell contamination, and flush the column with a strong solvent 5.

Quantitative Data: Low-UV Absorbance Characteristics

When quantifying Ethyl 2-(1-ureidocyclohexyl)acetate at ~210 nm, solvent selection is the most critical variable. Use the table below to predict and mitigate optical drift.

Solvent / AdditiveUV Cutoff (nm)Relative Absorbance at 210 nmImpact on Gradient BaselineMechanistic Mitigation
MS-Grade Water 190Near ZeroBaseline drops if Solvent B has higher absorbance.Use as the baseline optical reference.
Acetonitrile 190Very Low (<0.01 AU)Minimal drift.Preferred organic modifier for low-UV detection.
Methanol 205High (~0.5 AU)Severe upward drift.Add a UV-absorbing compound to Solvent A to balance 3.
Trifluoroacetic Acid (0.1%) <190Very High (>1.0 AU)Severe drift as gradient changes.Balance TFA (e.g., 0.1% in A, 0.085% in B) 4.
Tetrahydrofuran (THF) 212Extremely HighOff-scale drift.Unsuitable for 210 nm detection; use stabilized THF if absolutely necessary 6.

Step-by-Step Protocol: Self-Validating Baseline Stabilization

Objective: Eliminate optical baseline drift and isolate mechanical anomalies during the quantification of Ethyl 2-(1-ureidocyclohexyl)acetate.

Phase 1: Diagnostic Isolation

  • Zero-Volume Blank Gradient: Execute your standard gradient profile (e.g., 5% to 95% Organic) without injecting a sample. Causality: This isolates mobile phase and system dynamics from sample matrix effects. If drift persists, the issue is intrinsic to the system 4.

  • Static Flow Test: Stop the HPLC pump flow completely while monitoring the detector signal. Causality: If the baseline immediately stabilizes, the drift is flow-dependent (e.g., eluent composition changes or pump issues) 2. If drift continues, the issue is static (e.g., detector lamp degradation or thermal equilibration).

Phase 2: Optical Balancing (For 210 nm Detection) 3. Solvent Selection: Replace Methanol with HPLC-grade Acetonitrile, which has a significantly lower UV cutoff (190 nm) and minimal absorbance at 210 nm. 4. Additive Titration: If using Trifluoroacetic Acid (TFA) to improve the peak shape of the ureido/acetate groups, balance the absorbance across both channels. Prepare Solvent A as 0.100% TFA in MS-grade Water. Prepare Solvent B as 0.085% TFA in Acetonitrile. Causality: Acetonitrile has a lower inherent UV absorbance than water. By slightly reducing the TFA concentration in Solvent B, you match the total optical density of both mobile phases, creating a flat baseline during the gradient [[4]](). 5. System Homogenization: Install a high-efficiency static mixer between the gradient pump and the injector. Causality: This physically dampens micro-inconsistencies in the mobile phase blend, eliminating sinusoidal baseline noise caused by proportioning valves 4.

Phase 3: Decontamination 6. Column Backflushing: If ghost peaks were observed in Phase 1, disconnect the column from the detector and direct the effluent to waste 5. Flush the column with 10-20 column volumes of 100% Isopropanol. Causality: Isopropanol is a strong, highly viscous solvent that effectively solubilizes and sweeps out precipitated hydrophobic contaminants 7.

References

  • [1] Title: Causes of abnormal baselines, impurities, pump problems, UV detector temp sensitivity. Source: uhplcslab.com. URL: 1

  • [2] Title: Shimadzu Baseline Disturbance. Source: shimadzu.nl. URL: 2

  • [3] Title: Causes of Gradient Drift. Source: sepscience.com. URL: 3

  • [4] Title: Why Your HPLC Baseline Drifts—And How to Stop It. Source: sepscience.com. URL: 4

  • [6] Title: Why Your HPLC Baseline Drifts—And How to Stop It. Source: labtech.tn. URL: 6

  • [5] Title: Eliminating Baseline Problems. Source: agilent.com. URL: 5

  • [7] Title: HPLC Troubleshooting - Baseline Drift. Source: zendesk.com (Shimadzu UK Limited). URL: 7

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-(1-ureidocyclohexyl)acetate Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the challenges of substitution reactions with the sterically demanding substrate, Ethyl 2-(1-ureidocyclohexyl)acetate. The quaternary carbon center, burdened by a bulky cyclohexyl ring and a ureido group, presents significant hurdles to achieving desired product yields and minimizing unwanted side reactions. This resource is designed to provide both theoretical understanding and practical solutions to these common experimental issues.

Introduction: The Challenge of a Hindered Substrate

Ethyl 2-(1-ureidocyclohexyl)acetate possesses a tertiary carbon atom alpha to the ester group, which is the intended site for nucleophilic attack. However, the presence of the bulky cyclohexyl ring and the ureido substituent creates a sterically congested environment.[1][2][3] This steric hindrance dramatically reduces the rate of bimolecular nucleophilic substitution (SN2) reactions by impeding the necessary backside attack of the nucleophile.[2][4] Consequently, researchers often encounter low to no yield of the desired substitution product, with elimination (E2) reactions becoming a more favorable, competing pathway.[5][6][7][8][9]

This guide will explore strategies to tip the balance in favor of substitution by carefully selecting reagents, solvents, and reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low yields of my desired substituted product and a significant amount of an elimination byproduct. What is happening and how can I fix it?

A1: This is a classic case of the competition between SN2 (substitution) and E2 (elimination) pathways. The steric bulk around the electrophilic carbon in Ethyl 2-(1-ureidocyclohexyl)acetate makes the SN2 transition state highly energetic and difficult to achieve.[1][2][3][10] The base/nucleophile, finding the carbon center inaccessible, will instead abstract a proton from a beta-carbon on the cyclohexyl ring, leading to the formation of an alkene (the E2 product).

Troubleshooting Strategies:

  • Optimize Your Nucleophile/Base:

    • Use a "soft," less basic nucleophile: Highly basic nucleophiles (e.g., alkoxides like tert-butoxide) will strongly favor elimination.[7][11] Opt for nucleophiles that are less basic but still possess good nucleophilicity. Examples include halides (I⁻, Br⁻), azide (N₃⁻), or cyanide (CN⁻).

    • Consider the nucleophile's size: A smaller nucleophile will have a better chance of accessing the sterically hindered carbon.

  • Employ a Non-Nucleophilic Base: If your reaction requires a base to deprotonate a nucleophile or for other purposes, use a sterically hindered, non-nucleophilic base.[11][12][13][14][15] These bases are too bulky to act as nucleophiles but can effectively deprotonate your intended nucleophile or scavenge protons.

    • Examples: Diisopropylethylamine (DIPEA or Hünig's base) and 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices.[11][12]

  • Solvent Choice is Critical:

    • Favor Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are preferred for SN2 reactions.[1] They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.[16]

    • Avoid Polar Protic Solvents: Solvents like water, methanol, or ethanol can form hydrogen bonds with the nucleophile, effectively increasing its steric bulk and reducing its nucleophilicity, which can favor elimination.[5][6][17]

Q2: My starting material has a poor leaving group (e.g., -OH). How can I improve its ability to be displaced in a substitution reaction?

A2: Hydroxide (-OH) is a notoriously poor leaving group because it is a strong base. For a substitution reaction to occur, you must first convert the hydroxyl group into a better leaving group.

Strategies for Improving the Leaving Group:

  • Tosylates and Mesylates: Convert the alcohol to a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). These are excellent leaving groups because their corresponding anions are highly stabilized by resonance.

  • The Finkelstein Reaction: If your substrate has a chloride or bromide as the leaving group, you can convert it to an iodide using the Finkelstein reaction.[16][18][19][20] Iodide is an excellent nucleophile and a superb leaving group. The reaction is driven to completion by the precipitation of the sodium chloride or bromide in acetone.[16][19] This is particularly useful for sterically hindered substrates.[18]

Q3: I am still struggling with elimination even after optimizing my nucleophile and solvent. What other reaction parameters can I adjust?

A3: Fine-tuning the reaction conditions can often provide the extra push needed to favor substitution.

Further Optimization:

  • Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway. Elimination reactions often have a higher activation energy, so reducing the thermal energy of the system can suppress this side reaction.

  • Catalysis: For certain types of substitution reactions, catalysis can be a powerful tool.

    • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the leaving group, making it more susceptible to nucleophilic attack.[18]

    • Transition Metal Catalysis: For more complex bond formations (e.g., C-C or C-N bonds), transition metal-catalyzed cross-coupling reactions might be a viable alternative to traditional SN2 reactions, especially for hindered systems.[21][22][23]

Experimental Protocols

Protocol 1: General Procedure for a Finkelstein Reaction to Synthesize an Alkyl Iodide

This protocol describes the conversion of an alkyl chloride or bromide to the more reactive alkyl iodide.

Materials:

  • Ethyl 2-(1-chloro/bromocyclohexyl)acetate

  • Sodium iodide (NaI), dried

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add a stoichiometric excess of dry sodium iodide (1.5 - 3.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS. A white precipitate of NaCl or NaBr should form as the reaction proceeds.[16][19]

  • Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium halide.

  • Concentrate the filtrate under reduced pressure.

  • The crude alkyl iodide can be used in the next step or purified by column chromatography.

Protocol 2: Substitution Reaction with a Non-Nucleophilic Base

This protocol outlines a general approach for a substitution reaction where a non-nucleophilic base is used to deprotonate the nucleophile.

Materials:

  • Ethyl 2-(1-iodocyclohexyl)acetate (from Protocol 1)

  • Nucleophile (e.g., a thiol, R-SH)

  • Non-nucleophilic base (e.g., DBU or DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.1 - 1.5 eq) and the anhydrous solvent.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the non-nucleophilic base (1.1 - 1.5 eq) to the solution.

  • Stir for 15-30 minutes to allow for deprotonation of the nucleophile.

  • Add a solution of Ethyl 2-(1-iodocyclohexyl)acetate (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required, but start at a low temperature.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Reaction Conditions

Parameter Condition Favoring SN2 Condition Favoring E2 Rationale
Nucleophile/Base Weakly basic, highly nucleophilic (e.g., I⁻, N₃⁻, CN⁻)Strongly basic, sterically hindered (e.g., t-BuOK)[7][11]Strong bases preferentially abstract protons, leading to elimination.
Solvent Polar aprotic (e.g., DMSO, DMF, Acetonitrile)[1]Polar protic (e.g., Ethanol, Water)[5][6][17]Protic solvents can solvate and hinder the nucleophile.
Temperature Lower temperaturesHigher temperaturesElimination reactions often have a higher activation energy.
Leaving Group Good leaving groups (e.g., I⁻, OTs, OMs)Poorer leaving groupsA better leaving group facilitates the SN2 transition state.

Visualizations

Diagram 1: SN2 vs. E2 Competition

SN2_vs_E2 Substrate Ethyl 2-(1-halocyclohexyl)acetate SN2_Product Substitution Product Substrate->SN2_Product SN2 Pathway (Backside Attack) E2_Product Elimination Product Substrate->E2_Product E2 Pathway (Proton Abstraction)

Caption: Competing SN2 and E2 pathways for a sterically hindered substrate.

Diagram 2: Workflow for Overcoming Steric Hindrance

Workflow cluster_conditions Optimization Start Starting Material (Poor Leaving Group, e.g., -OH) Step1 Convert to Good Leaving Group (e.g., -OTs, -OMs, or -I via Finkelstein) Start->Step1 Step3 SN2 Reaction with Nucleophile Step1->Step3 Step2 Select Optimal Reaction Conditions Product Desired Substituted Product Step3->Product Solvent Polar Aprotic Solvent Base Non-Nucleophilic Base (if needed) Temp Low Temperature

Caption: A strategic workflow for successful substitution on a hindered substrate.

References

  • How Solvation Influences the SN2 versus E2 Competition - PMC - NIH. (n.d.). Retrieved from [Link]

  • Non-nucleophilic base - Grokipedia. (n.d.). Retrieved from [Link]

  • Non-nucleophilic base - Wikipedia. (n.d.). Retrieved from [Link]

  • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. (2021, December 21). Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Retrieved from [Link]

  • Nucleophilic substitution at sterically hindered carbon centers a... - ResearchGate. (n.d.). Retrieved from [Link]

  • SN2 or E2 favoured? : r/chemhelp - Reddit. (2024, November 17). Retrieved from [Link]

  • Secondary alkyl halides and strong base: Sn2 vs E2 - Chemistry Stack Exchange. (2024, April 2). Retrieved from [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases - Chemistry LibreTexts. (2026, January 8). Retrieved from [Link]

  • Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions - University of Windsor. (n.d.). Retrieved from [Link]

  • Finkelstein reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Non-nucleophilic bases – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2). Retrieved from [Link]

  • Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. - YouTube. (2020, May 16). Retrieved from [Link]

  • Steric Hindrance: Organic Chemistry Study Guide | Fiveable. (2025, August 15). Retrieved from [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. (n.d.). Retrieved from [Link]

  • 75: The effect of steric hinderance on the SN2 mechanism - YouTube. (2020, June 24). Retrieved from [Link]

  • Finkelstein reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Finkelstein Reaction Mechanism - YouTube. (2025, April 2). Retrieved from [Link]

  • Substitution Reactions (on Saturated Carbons) - Making Molecules. (2025, October 30). Retrieved from [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes | ACS Central Science - ACS Publications. (2017, June 12). Retrieved from [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes - PMC. (n.d.). Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to the Structural Elucidation of Ethyl 2-(1-ureidocyclohexyl)acetate and its Cycloalkane Analogs

This technical guide provides a comprehensive spectroscopic comparison of Ethyl 2-(1-ureidocyclohexyl)acetate with related cycloalkane derivatives. Designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive spectroscopic comparison of Ethyl 2-(1-ureidocyclohexyl)acetate with related cycloalkane derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate unambiguous structural characterization. By understanding the distinct spectral signatures of the ureido-ester functionalized cyclohexane and comparing them to simpler cycloalkanes, researchers can gain deeper insights into the structural intricacies of this important class of molecules.

Introduction: The Importance of Spectroscopic Characterization

Ethyl 2-(1-ureidocyclohexyl)acetate is a molecule of interest in medicinal chemistry due to the presence of both a urea moiety, a common pharmacophore, and an ester group on a cyclohexyl scaffold. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of such compounds. This guide will walk through the expected spectroscopic features of the title compound and compare them with the experimental data of two relevant cycloalkane analogs: Cyclohexylurea and Ethylcyclohexane . This comparative approach highlights the influence of each functional group on the overall spectroscopic fingerprint.

Experimental Protocols

High-quality spectroscopic data is foundational to accurate structural elucidation. The following are generalized protocols for acquiring NMR, IR, and MS spectra for the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Utilize a spectrometer with a field strength of 400 MHz or higher.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a 1D carbon spectrum using proton decoupling.

    • A greater number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts.

    • For fragmentation analysis (MS/MS), isolate the parent ion of interest and subject it to collision-induced dissociation (CID).

Spectroscopic Data and Interpretation

The following sections present a detailed analysis of the predicted and experimental spectroscopic data for Ethyl 2-(1-ureidocyclohexyl)acetate and its selected cycloalkane analogs.

Chemical Structures

Figure 1: Chemical structures of the compared molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule.

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Ethyl 2-(1-ureidocyclohexyl)acetate (Predicted)~ 5.5 - 6.5br s-NH- (Urea)
~ 4.5 - 5.5br s-NH₂ (Urea)
~ 4.1q-O-CH₂-CH₃ (Ethyl ester)
~ 2.2s-CH₂-COO- (Acetate)
~ 1.2 - 1.9mCyclohexyl protons
~ 1.2t-O-CH₂-CH₃ (Ethyl ester)
Cyclohexylurea [1][2]~ 5.4br s-NH- and -NH₂ (Urea)
~ 3.4m-CH-NH- (Cyclohexyl)
~ 1.0 - 1.8mCyclohexyl protons
Ethylcyclohexane [3][4]~ 1.6 - 1.8mCyclohexyl protons (axial)
~ 1.0 - 1.3mCyclohexyl protons (equatorial) & -CH₂-CH₃
~ 0.8t-CH₂-CH₃

Analysis:

  • Urea Protons: The broad singlets for the N-H protons of the urea group in Ethyl 2-(1-ureidocyclohexyl)acetate and Cyclohexylurea are characteristic and their chemical shifts can be highly dependent on solvent and concentration.

  • Ethyl Ester Group: The quartet and triplet pattern of the ethyl group in Ethyl 2-(1-ureidocyclohexyl)acetate is a clear diagnostic feature.

  • Cyclohexyl Protons: The cyclohexyl protons in all three compounds appear as complex multiplets in the upfield region. In Ethyl 2-(1-ureidocyclohexyl)acetate, the presence of two substituents on the same carbon atom simplifies the spectrum of the adjacent methylene protons to some extent compared to ethylcyclohexane.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundChemical Shift (δ, ppm)Assignment
Ethyl 2-(1-ureidocyclohexyl)acetate (Predicted)~ 172C=O (Ester)
~ 158C=O (Urea)
~ 60-O-CH₂-CH₃ (Ethyl ester)
~ 58Quaternary Cyclohexyl Carbon
~ 45-CH₂-COO- (Acetate)
~ 20 - 40Cyclohexyl Carbons
~ 14-O-CH₂-CH₃ (Ethyl ester)
Cyclohexylurea [1]~ 158C=O (Urea)
~ 49-CH-NH- (Cyclohexyl)
~ 25 - 34Cyclohexyl Carbons
Ethylcyclohexane [5][6]~ 38-CH-CH₂-CH₃ (Cyclohexyl)
~ 26 - 30Cyclohexyl Carbons & -CH₂-CH₃
~ 11-CH₂-CH₃

Analysis:

  • Carbonyl Carbons: The two distinct carbonyl signals for the ester and urea groups in Ethyl 2-(1-ureidocyclohexyl)acetate are key identifiers. Cyclohexylurea shows only the urea carbonyl.

  • Substituted Cyclohexyl Carbon: The downfield shift of the substituted carbon in the cyclohexyl ring is evident in all three compounds, with the quaternary carbon in the title compound appearing furthest downfield.

  • Aliphatic Carbons: The remaining aliphatic carbons of the cyclohexyl and ethyl groups appear in the expected upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

CompoundWavenumber (cm⁻¹)Vibrational ModeFunctional Group
Ethyl 2-(1-ureidocyclohexyl)acetate (Predicted)~ 3400 & 3300N-H StretchUrea
~ 2930 & 2850C-H StretchAlkane
~ 1735C=O StretchEster
~ 1660C=O Stretch (Amide I)Urea
~ 1560N-H Bend (Amide II)Urea
~ 1200C-O StretchEster
Cyclohexylurea ~ 3330 & 3220N-H StretchUrea
~ 2925 & 2850C-H StretchAlkane
~ 1630C=O Stretch (Amide I)Urea
~ 1570N-H Bend (Amide II)Urea
Ethylcyclohexane [4][7][8]~ 2925 & 2850C-H StretchAlkane
~ 1450C-H BendAlkane

Analysis:

  • Urea Group: The characteristic N-H stretching and bending vibrations, as well as the Amide I band (C=O stretch), are prominent features in the spectra of both Ethyl 2-(1-ureidocyclohexyl)acetate and Cyclohexylurea.

  • Ester Group: The strong C=O stretching absorption around 1735 cm⁻¹ and the C-O stretching band around 1200 cm⁻¹ are definitive for the ethyl ester group in the title compound.

  • Alkane Moieties: All three compounds exhibit strong C-H stretching and bending vibrations characteristic of saturated hydrocarbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundPredicted/Observed m/zProposed Fragment IonFragmentation Pathway
Ethyl 2-(1-ureidocyclohexyl)acetate (Predicted)228[M]⁺•Molecular Ion
185[M - CONH₂]⁺Loss of the terminal amino group from the urea moiety
156[M - CH₂COOEt]⁺Cleavage of the ethyl acetate side chain
99[C₆H₁₁NH₂]⁺•Formation of cyclohexylamine radical cation after fragmentation
83[C₆H₁₁]⁺Loss of the ureidoacetate group to give the cyclohexyl cation
Cyclohexylurea [9][10]142[M]⁺•Molecular Ion
99[M - CONH]⁺Loss of the isocyanate moiety
83[C₆H₁₁]⁺Loss of the urea group to give the cyclohexyl cation
56[C₃H₆N]⁺Fragmentation of the cyclohexyl ring
Ethylcyclohexane [4][7][11]112[M]⁺•Molecular Ion
83[M - C₂H₅]⁺Loss of the ethyl group to give the cyclohexyl cation
55[C₄H₇]⁺Fragmentation of the cyclohexyl ring

Analysis:

  • Molecular Ion: The molecular ion peak is expected to be observed for all three compounds, allowing for the determination of their molecular weight.

  • Characteristic Fragmentations:

    • Ethyl 2-(1-ureidocyclohexyl)acetate: Key fragmentations are predicted to involve the loss of the terminal amino group, the entire ethyl acetate side chain, and the formation of a cyclohexyl cation.

    • Cyclohexylurea: The fragmentation is dominated by the loss of the isocyanate moiety and the formation of the cyclohexyl cation.

    • Ethylcyclohexane: The primary fragmentation pathway is the loss of the ethyl group to form the stable cyclohexyl cation.

Logical Workflows for Spectral Interpretation

The following diagrams illustrate the logical steps for interpreting the spectroscopic data to confirm the structure of Ethyl 2-(1-ureidocyclohexyl)acetate.

NMR_Workflow start Obtain ¹H and ¹³C NMR Spectra h1 Identify signals for ethyl group: - Quartet ~4.1 ppm - Triplet ~1.2 ppm start->h1 c1 Identify carbonyl signals: - Ester C=O ~172 ppm - Urea C=O ~158 ppm start->c1 h2 Identify broad urea N-H signals (~5.5-6.5 ppm and ~4.5-5.5 ppm) h1->h2 c2 Identify quaternary cyclohexyl carbon ~58 ppm c1->c2 h3 Identify acetate -CH₂- singlet ~2.2 ppm h2->h3 c3 Identify remaining aliphatic signals c2->c3 confirm Structure Confirmed h3->confirm c3->confirm

Caption: Workflow for NMR spectral analysis of Ethyl 2-(1-ureidocyclohexyl)acetate.

IR_MS_Workflow cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry ir_start Acquire IR Spectrum ir1 Observe N-H stretches (~3400 & 3300 cm⁻¹) ir_start->ir1 ir2 Identify two C=O stretches: - Ester ~1735 cm⁻¹ - Urea ~1660 cm⁻¹ ir1->ir2 ir3 Confirm C-H and C-O stretches ir2->ir3 ir_confirm Functional Groups Confirmed ir3->ir_confirm ms_start Acquire Mass Spectrum ms1 Identify Molecular Ion Peak (m/z = 228) ms_start->ms1 ms2 Analyze Fragmentation Pattern: - Loss of CONH₂ (m/z 185) - Loss of CH₂COOEt (m/z 156) ms1->ms2 ms3 Observe Cyclohexyl Fragments (m/z 99, 83) ms2->ms3 ms_confirm Molecular Weight and Key Fragments Confirmed ms3->ms_confirm

Caption: Workflow for IR and MS spectral analysis.

Conclusion

This guide has provided a detailed spectroscopic comparison of Ethyl 2-(1-ureidocyclohexyl)acetate with the related cycloalkanes, Cyclohexylurea and Ethylcyclohexane. By systematically analyzing the ¹H NMR, ¹³C NMR, IR, and MS data, the unique spectral features arising from the combination of the ureido, ester, and cyclohexyl moieties in the target molecule have been highlighted. The provided protocols and interpretation workflows serve as a valuable resource for the unambiguous structural confirmation of this and similar compounds, ensuring the integrity and reliability of research in drug discovery and development.

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